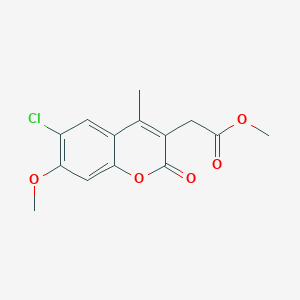

methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

-

Starting Material Preparation: : The synthesis begins with the preparation of the starting material, 6-chloro-7-methoxy-4-methylcoumarin. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

-

Esterification: : The resulting 6-chloro-7-methoxy-4-methylcoumarin undergoes esterification with methyl bromoacetate in the presence of a base such as potassium carbonate. This step introduces the acetate group at the 3-position of the chromen-2-one core.

-

Purification: : The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

-

Substitution Reactions: : The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

-

Oxidation and Reduction: : The chromen-2-one core can be subjected to oxidation or reduction reactions. For example, the carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

-

Hydrolysis: : The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Formation of substituted derivatives with various functional groups.

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced chromen-2-one derivatives.

Hydrolysis: Formation of carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of coumarin derivatives, including methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. Research indicates that compounds in this class exhibit significant activity against various bacterial strains and fungi.

- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been tested against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating comparable efficacy to standard antibiotics like ciprofloxacin and chloromycin .

- Fungal Activity : In vitro tests have indicated that this compound possesses antifungal properties, particularly against Candida albicans and Aspergillus species. The minimum inhibitory concentration (MIC) values suggest that it could be a viable candidate for developing new antifungal agents .

Anticancer Potential

The anticancer applications of this compound have been explored through various studies:

- Cell Line Studies : Research has demonstrated that coumarin derivatives can induce apoptosis in cancer cell lines, including breast and colon cancer cells. These studies suggest that the compound may inhibit cell proliferation and promote programmed cell death through various mechanisms, such as the activation of caspases and modulation of signaling pathways involved in cell survival .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown potential synergistic effects, enhancing the efficacy of existing treatments while potentially reducing side effects associated with higher doses of conventional drugs .

Drug Development and Synthesis

The synthesis of this compound is relatively straightforward, making it an attractive candidate for pharmaceutical development:

- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently, often involving the functionalization of coumarin derivatives through acetylation reactions .

- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets, further supporting its potential as a lead compound in drug discovery .

Mecanismo De Acción

The mechanism of action of methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities by inducing oxidative stress in target cells.

Comparación Con Compuestos Similares

Similar Compounds

Coumarin: The parent compound of chromen-2-one derivatives, known for its anticoagulant and antimicrobial properties.

Warfarin: A well-known anticoagulant that is structurally related to coumarin.

Umbelliferone: A naturally occurring coumarin derivative with antioxidant and anti-inflammatory properties.

Uniqueness

Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and methoxy groups enhances its reactivity and potential for diverse applications. Compared to other coumarin derivatives, this compound offers a distinct combination of functional groups that can be exploited for various scientific and industrial purposes.

Actividad Biológica

Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, with the chemical formula C₁₄H₁₃ClO₅ and CAS Number 919751-92-1, is a coumarin derivative known for its diverse biological activities. This compound is part of a larger class of molecules that have garnered attention due to their potential therapeutic uses, particularly in antimicrobial and anticancer applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃ClO₅ |

| Molecular Weight | 296.70 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of coumarin derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of coumarins to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

-

Case Studies :

- A study demonstrated that derivatives similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1 to 6.25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

- Another research highlighted that compounds with electron-donating groups, such as methyl or methoxy groups, showed enhanced antimicrobial activity compared to those with electron-withdrawing groups .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Coumarins have been investigated for their ability to induce apoptosis in cancer cells.

- Cell Line Studies : In vitro studies have shown that coumarin derivatives can inhibit cancer cell proliferation through various pathways, including the modulation of apoptotic signals and cell cycle arrest.

-

Research Findings :

- A specific study indicated that certain coumarin derivatives could reduce the viability of breast cancer cell lines by up to 70% at concentrations as low as 10 µM .

- The structure–activity relationship (SAR) analysis revealed that modifications on the coumarin scaffold significantly influence anticancer efficacy, with halogen substitutions enhancing activity against certain cancer types .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

| Substituent | Effect on Activity |

|---|---|

| Methyl group | Increases antibacterial potency |

| Methoxy group | Enhances anticancer activity |

| Chlorine atom | Modulates toxicity and efficacy |

Propiedades

IUPAC Name |

methyl 2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO5/c1-7-8-4-10(15)12(18-2)6-11(8)20-14(17)9(7)5-13(16)19-3/h4,6H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUARLGDLFWOSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.